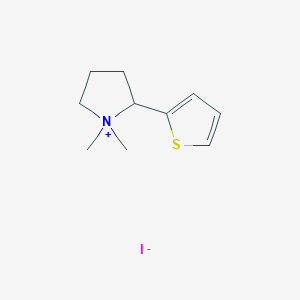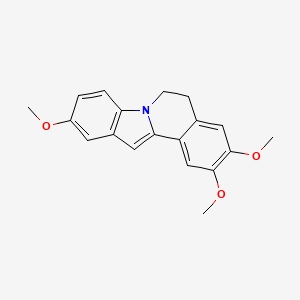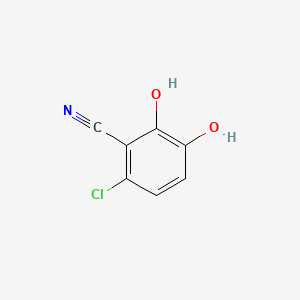![molecular formula C28H26O2 B14303343 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 114626-08-3](/img/structure/B14303343.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) is a complex organic compound characterized by its biphenyl structure with additional methylphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones . These intermediates can then undergo further reactions to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone, 4’-phenyl-: A related compound with a similar biphenyl structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative with different functional groups.
1,2-Di-p-tolylethane: A compound with a similar ethane linkage between aromatic rings.
Eigenschaften
| 114626-08-3 | |
Molekularformel |
C28H26O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-3-methylphenyl)-1-(4-phenylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C28H26O2/c1-19-17-24(13-15-26(19)29)28(3,25-14-16-27(30)20(2)18-25)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-18,29-30H,1-3H3 |
InChI-Schlüssel |
GVEOHRNWDYWPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


arsane](/img/structure/B14303262.png)
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/no-structure.png)



![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)



